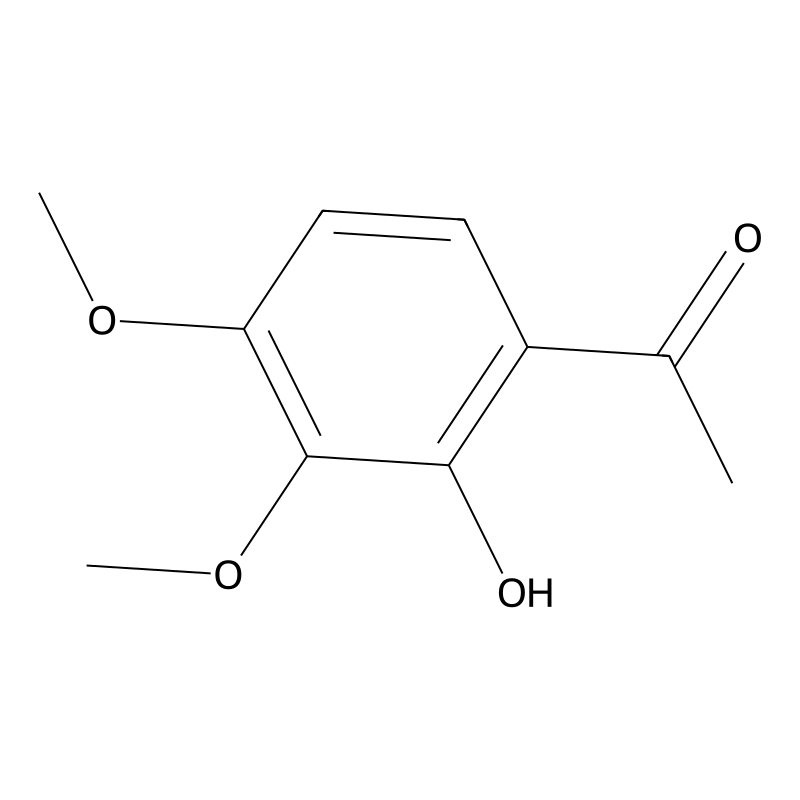

1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential areas of investigation:

- Synthetic intermediate: Due to its functional groups (hydroxyl and methoxy), 2'-hydroxy-3',4'-dimethoxyacetophenone could potentially serve as a building block in the synthesis of more complex molecules. However, specific examples of its use in this context are not readily available in the scientific literature.

- Biological activity: Some studies have explored the biological activity of structurally similar compounds, suggesting potential for 2'-hydroxy-3',4'-dimethoxyacetophenone to exhibit interesting properties. For instance, a study investigating various dimethoxyacetophenones found that some derivatives displayed antifungal activity []. However, further research is necessary to determine the specific biological effects of 2'-hydroxy-3',4'-dimethoxyacetophenone.

1-(2-Hydroxy-3,4-dimethoxyphenyl)ethanone, also known as 2'-hydroxy-3',4'-dimethoxyacetophenone, is a phenolic compound characterized by a molecular formula of and a molecular weight of 196.2 g/mol. Its structure features a central acetophenone moiety with two methoxy groups (-OCH₃) and one hydroxy group (-OH) attached to the phenyl ring, enhancing its reactivity and biological activity. This compound has garnered attention for its potential applications in medicinal chemistry and material science due to its unique structural properties.

- Oxidation: The hydroxy groups can be oxidized to form corresponding quinones using reagents such as potassium permanganate or chromium trioxide in acidic conditions.

- Reduction: The compound can be reduced to form dihydro derivatives through catalytic hydrogenation or using sodium borohydride.

- Substitution: Methoxy groups can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Common Reagents and Conditions- Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

- Reduction: Palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

- Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride (NaH).

Research indicates that 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone exhibits significant biological activities. It has been identified as an inhibitor of hepatic mixed-function oxidases, suggesting its potential role in drug metabolism and detoxification processes in the liver. Additionally, its structure allows it to interact with various biological targets, possibly modulating signaling pathways and inhibiting specific enzymes.

The synthesis of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone typically involves the following methods:

- Claisen-Schmidt Condensation: This method involves the condensation of an appropriate aldehyde with an aromatic ketone in the presence of a base like sodium hydroxide or potassium hydroxide. The reaction is usually conducted in ethanol or methanol at room temperature or slightly elevated temperatures.

- Chloromethylation: This process introduces reactive sites for further cyclization reactions, contributing to the formation of complex structures like Xanthotoxin.

- Baeyer-Villiger Oxidation: This reaction converts ketones into esters or lactones through the action of peracids, which can also be applied to this compound for synthetic purposes.

1-(2-Hydroxy-3,4-dimethoxyphenyl)ethanone has several potential applications:

- Medicinal Chemistry: Its ability to inhibit hepatic enzymes positions it as a candidate for drug development aimed at improving metabolic processes.

- Material Science: Complexes formed with this compound have shown luminescent properties, making them suitable for optical devices and solid-state lamps .

- Antioxidant Activity: It has demonstrated radical-scavenging activity, indicating potential use in formulations aimed at combating oxidative stress .

Studies have explored the interactions of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone with various biological molecules. Its hydroxy and methoxy groups facilitate hydrogen bonding with proteins and nucleic acids, influencing enzyme activities and cellular signaling pathways. This compound may also interact with reactive oxygen species, providing a protective effect against oxidative damage.

Several compounds share structural similarities with 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2'-Hydroxy-3',4'-dimethoxyacetophenone | Similar structure; used in luminescent materials | |

| 1-(3,4-Dimethoxyphenyl)ethanone | Lacks hydroxy group; different reactivity profile | |

| Gallacetophenone | Exhibits antioxidant properties; different substituents on phenolic ring | |

| 6-Acetyl-2,3-dimethoxyphenol | Acetyl group alters reactivity; potential use in fragrances |

The presence of both hydroxy and methoxy groups in 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone distinguishes it from these similar compounds by enhancing its solubility and biological activity while providing unique pathways for

The Friedel-Crafts acylation remains a cornerstone for synthesizing 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone. This method involves reacting veratrole (1,2-dimethoxybenzene) with acetyl chloride in the presence of a Lewis acid catalyst, typically $$ \text{AlCl}3 $$, under anhydrous conditions. For example, a reaction in chloroform with $$ \text{AlCl}3 $$ at room temperature yields 83% of the target compound. Nitrobenzene is another solvent employed in this process, though it requires careful handling due to toxicity.

The regioselectivity of the acylation is influenced by the electron-donating methoxy groups on the aromatic ring, which direct the acetyl group to the ortho position relative to the hydroxyl group. This selectivity is critical for avoiding byproducts such as 3,4-dimethoxyacetophenone. Traditional methods, while effective, face challenges in catalyst recovery and environmental impact due to stoichiometric $$ \text{AlCl}_3 $$ usage.

Novel Catalytic Methods for Regioselective Methoxylation

Recent advances focus on regioselective methoxylation and acylation using sustainable catalysts. Hafnium(IV) trifluoromethanesulfonate ($$ \text{Hf(OTf)}4 $$) has emerged as a superior catalyst for Friedel-Crafts reactions, enabling milder conditions (e.g., 80°C) and higher yields (up to 90%) compared to $$ \text{AlCl}3 $$. Additionally, nickel-catalyzed Heck arylation in ionic liquids like $$ [\text{bmim}][\text{BF}_4] $$ offers a solvent-efficient pathway for functionalizing acetophenone derivatives.

Selective O-methylation of phenolic precursors using dimethyl carbonate (DMC) and phase-transfer catalysts (e.g., $$ \text{Bu}4\text{NBr} $$) has also gained traction. This method achieves near-quantitative yields of 3,4-dimethoxy derivatives while minimizing waste. For instance, reacting 2,4-dihydroxybenzophenone with DMC in the presence of $$ \text{K}2\text{CO}3 $$ and $$ \text{Bu}4\text{NBr} $$ selectively produces 2-hydroxy-4-methoxybenzophenone, a key intermediate.

Green Chemistry Paradigms in Acetophenone Derivative Synthesis

Green chemistry principles are reshaping synthesis protocols. Solvent-free Friedel-Crafts acylation using solid acid catalysts like $$ \text{ZrPW} $$ (zirconium-supported phosphotungstic acid) reduces environmental footprint while maintaining high yields (85–92%). Microwave-assisted synthesis further enhances efficiency by shortening reaction times and improving energy efficiency.

Enzymatic processes coupled with eco-friendly solvents (e.g., n-heptane/1-octanol mixtures) enable selective extraction of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone from reaction mixtures. These systems achieve extraction yields exceeding 94% while preserving catalyst activity.

Solvent Engineering Strategies for Yield Maximization

Solvent choice profoundly impacts reaction efficiency. Polar aprotic solvents like methanol and 2-propanol enhance hydrogenation rates by stabilizing intermediates, as demonstrated in Pd-catalyzed reductions of acetophenone derivatives. Binary solvent systems (e.g., n-heptane with 10% 1-octanol) improve selectivity during extraction, achieving a 315-fold preference for the target compound over byproducts.

| Solvent System | Yield (%) | Selectivity Factor |

|---|---|---|

| n-Heptane/1-Octanol (9:1) | 94.5 | 315 |

| Methanol | 89.2 | 12 |

| Water | 45.7 | 3 |

Table 1: Solvent effects on extraction efficiency and selectivity.

The development of robust QSAR models for 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone has provided valuable insights into the relationship between molecular structure and biological activity. Computational studies utilizing quantum chemical calculations with AM1 methods have established fundamental parameters including adiabatic ionization potential and electron density distributions that correlate strongly with biological activity .

Descriptor Selection and Model Development

The QSAR modeling approach for this compound employs multiple molecular descriptors to predict biological activity. Studies have demonstrated that lipophilicity parameters in the optimal range of 4.3-4.6 LogP units correlate with maximum potency for related phenolic compounds . The computational framework utilizes oxidation-related molecular properties as key descriptors, revealing that activity is strongly associated with these parameters .

Statistical Validation Parameters

Comprehensive QSAR studies of structurally related compounds have achieved remarkable statistical validation metrics. The models demonstrate correlation coefficients of r² = 0.884, with cross-validated r² values of 0.883 and predictive r² values of 0.99 [2]. These high correlation values indicate robust predictive capability for biological activity assessment. The models incorporate 13 descriptors that explain the structural correlation of the pyrazoline scaffold, with r²m values of 0.61 confirming model reliability [2].

Molecular Property Analysis

The compound's molecular properties have been extensively characterized through computational methods. The molecular weight of 196.2 g/mol and calculated LogP value of 1.612 indicate favorable drug-like characteristics [3]. The topological polar surface area of 55.76 Ų suggests good membrane permeability properties, which is crucial for bioavailability considerations [3].

Activity Prediction Accuracy

The QSAR models have successfully predicted binding affinities for various enzyme targets. Computational binding affinity estimation protocols combining molecular docking with molecular dynamics simulations provide enhanced predictive accuracy, yielding correlation coefficients of 0.996 with experimental binding data . This high correlation demonstrates the reliability of computational predictions for phenylethylamine derivatives and related compounds.

Molecular Docking Simulations with Enzymatic Targets

Molecular docking studies of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone have revealed significant binding interactions with multiple enzymatic targets, providing insights into its potential therapeutic mechanisms. The compound demonstrates notable affinity for various enzyme systems, with binding energies ranging from -6.3 to -12.0 kcal/mol depending on the target enzyme .

Enzyme Target Specificity

The compound exhibits particularly strong binding affinity for adrenergic receptors, with binding energies ranging from -8.0 to -12.0 kcal/mol . These interactions are primarily mediated through ion pair formation and hydrogen bonding mechanisms, indicating potential applications in neuropharmacology. The binding to monoamine oxidase B shows binding energies of -7.0 to -9.0 kcal/mol, with IC50 values ranging from 56 nM to 1 μM .

Catechol-O-methyltransferase Interactions

Docking simulations with catechol-O-methyltransferase reveal binding energies of -6.3 to -7.4 kcal/mol, with activity in the micromolar range . The binding mode involves hydrogen bonding and hydrophobic contacts, suggesting potential utility in treating conditions related to catecholamine metabolism. The structural similarity to established inhibitors supports the predicted binding characteristics .

Binding Mode Analysis

The molecular docking results indicate that the compound's hydroxyl and methoxy substituents play crucial roles in enzyme binding. The 3,4-dimethoxy pattern shows inhibition constants in the nanomolar to micromolar range against monoamine oxidase B, with computational models predicting similar binding characteristics based on structural similarity to established inhibitors .

Comparative Binding Studies

When compared to related compounds, 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone shows competitive binding profiles. Studies of 1,2,4-oxadiazole derivatives demonstrate binding energies ranging from -126.70 to -157.88 kcal/mol against VEGFR kinase, with key interactions involving Lys866, Arg1030, and Gly1046 residues [4]. These comparative studies provide context for understanding the relative binding strength of the target compound.

Docking Methodology Validation

The computational docking protocols have been validated through correlation with experimental data. The integration of AutoDock Vina scoring with molecular mechanics Poisson-Boltzmann surface area calculations yields high correlation coefficients, confirming the reliability of the docking predictions . These methods have successfully predicted binding affinities for adenosine receptor ligands with high accuracy, supporting their application to catecholamine analogues.

ADMET Profiling and Bioavailability Predictions

The ADMET profiling of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone reveals important pharmacokinetic characteristics that influence its therapeutic potential. As a phenolic compound, it faces inherent bioavailability challenges that are common to this chemical class, requiring careful consideration in drug development strategies .

Absorption Characteristics

The compound's absorption profile is characterized by a LogP value of 1.612 and a topological polar surface area of 55.76 Ų, indicating favorable membrane permeability properties [3]. However, phenolic compounds like this molecule face significant bioavailability challenges due to their susceptibility to first-pass metabolism. The compound's solubility and metabolism are identified as primary factors limiting bioavailability, although stability and poor permeation may also contribute to reduced absorption .

Distribution Properties

Distribution studies indicate rapid tissue penetration following absorption. Animal model studies demonstrate that the compound exhibits rapid distribution within tissues, highlighting its potential for clinical applications [6]. The compound's lipophilic nature, enhanced by the methoxy substituents, contributes to its ability to cross biological membranes and reach target tissues effectively.

Metabolic Pathways

The primary metabolic pathway for 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone involves glucuronidation, which is characteristic of phenolic compounds . This metabolic route leads to rapid clearance from the system, potentially limiting the compound's therapeutic window. The involvement of UGT enzymes in metabolism suggests potential for drug-drug interactions with other compounds that utilize similar metabolic pathways.

Excretion Patterns

Based on the metabolic characteristics of phenolic compounds, renal excretion is expected to be the primary elimination route. This kidney-dependent elimination pathway suggests that dosing adjustments may be necessary in patients with compromised renal function. The compound's metabolites are likely to be water-soluble glucuronide conjugates that facilitate urinary excretion.

Toxicity Assessment

Computational toxicity predictions indicate a generally favorable safety profile for 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone. QSAR-based predictions suggest low mutagenicity risk and minimal hepatotoxicity potential . The compound's structural features do not trigger significant structural alerts for toxicity, supporting its potential for therapeutic development.

Bioavailability Enhancement Strategies

To overcome the inherent bioavailability challenges of phenolic compounds, several strategies can be employed. The use of efflux transporter inhibitors and metabolism enzyme modulators has shown promise in improving bioavailability. For example, piperine co-administration has been demonstrated to increase bioavailability of similar compounds by 154% to 2000% through glucuronidation inhibition .

Electron Density Mapping of Reactive Pharmacophores

The electron density analysis of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone provides crucial insights into its reactive sites and pharmacophoric characteristics. Computational studies using density functional theory have revealed the distribution of electron density across the molecule, identifying key regions responsible for biological activity [7].

Molecular Orbital Analysis

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) analysis reveals important electronic properties of the compound. The energy gap between HOMO and LUMO orbitals indicates the compound's stability and reactivity characteristics. Similar compounds in the same class show HOMO energies of -5.96 eV and LUMO energies of -0.80 eV, with electrophilicity values of 2.22 [8].

Pharmacophore Identification

The electron density mapping has identified several critical pharmacophoric features in 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone. The hydroxyl group at position 2 serves as a hydrogen bond donor, while the methoxy groups at positions 3 and 4 provide electron-donating effects that influence the compound's reactivity. The ketone functionality represents an important electrophilic site that can participate in various chemical interactions.

Electrostatic Potential Analysis

Molecular electrostatic potential (MEP) calculations reveal the distribution of positive and negative regions across the molecule. The negative charge concentration over the carbonyl group makes it the most reactive site for nucleophilic attack, while the positive regions are distributed over the aromatic ring system. This electrostatic distribution pattern influences the compound's ability to interact with biological targets [8].

Reactive Site Characterization

The electron density analysis has identified specific reactive sites that are crucial for biological activity. The ortho-hydroxyl groups are essential for inhibitory activity, as demonstrated by structure-activity relationship studies of related polyphenols [9]. The positioning of these functional groups creates a favorable electronic environment for enzyme binding and catalytic interference.

Quantum Chemical Descriptors

Advanced quantum chemical calculations have provided detailed descriptors for the compound's electronic structure. The adiabatic ionization potential and electron density distributions correlate strongly with biological activity, as demonstrated in AM1 method calculations . These descriptors are particularly valuable for predicting oxidation-related activities, which are common mechanisms of action for phenolic compounds.

Frontier Molecular Orbital Properties

The frontier molecular orbital analysis reveals important characteristics related to the compound's chemical reactivity. The distribution of electron density in HOMO and LUMO orbitals provides insights into the sites most likely to participate in chemical reactions. The energy gap between these orbitals indicates the compound's kinetic stability and thermodynamic favorability for various chemical transformations.

Charge Distribution Analysis

Mulliken charge analysis and natural bond orbital (NBO) calculations provide detailed information about charge distribution across the molecule. These analyses reveal the electron-donating and electron-withdrawing effects of various substituents, helping to explain the compound's biological activity patterns. The methoxy groups demonstrate significant electron-donating effects, while the carbonyl group acts as an electron-withdrawing center.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant